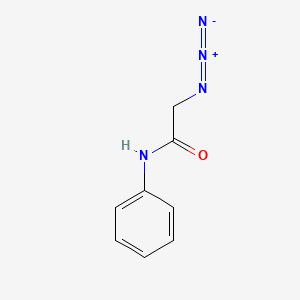

2-azido-N-phenylacetamide

Description

Contextualization within Amide and Azide (B81097) Functional Group Chemistry

The chemical behavior of 2-azido-N-phenylacetamide is dictated by the interplay of its two primary functional groups: the amide and the azide.

The Amide Functional Group: Amides are characterized by a nitrogen atom bonded to a carbonyl carbon (a carbon double-bonded to an oxygen). byjus.comscienceready.com.au This linkage, known as an amide or peptide bond, is fundamental to the structure of proteins and is found in numerous natural and synthetic polymers like nylon. chemistrytalk.orglibretexts.org The amide group is generally stable and resistant to hydrolysis. libretexts.org It is a polar group, and primary and secondary amides can act as both hydrogen bond donors and acceptors, influencing the solubility of the molecule. scienceready.com.auchemistrytalk.org The nitrogen lone pair in amides is delocalized through resonance with the carbonyl group, which makes amides non-basic. scienceready.com.au

The Azide Functional Group: The azide group (–N₃) is a linear arrangement of three nitrogen atoms. sigmaaldrich.com It is the conjugate base of hydrazoic acid. wikipedia.orgscribd.com Organic azides are high-energy functional groups known for their diverse reactivity. baseclick.eu They are widely used in "click chemistry," a set of powerful, reliable, and selective reactions. wikipedia.orgenamine.net Specifically, azides participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable 1,2,3-triazole rings. wikipedia.orgbaseclick.eu They can also undergo other transformations, such as reduction to amines or thermal decomposition to generate highly reactive nitrenes. mdpi.com

In this compound, the stable amide linkage provides a robust scaffold, while the reactive azide group serves as a chemical handle for further molecular elaboration. The presence of both groups allows for its incorporation into larger molecules while retaining a site for subsequent, specific chemical modification.

Significance as a Synthetic Building Block

This compound is a valuable building block in organic synthesis, primarily due to the versatility of the azide functional group. mdpi.com Its most prominent application is in the construction of 1,4-disubstituted 1,2,3-triazole heterocycles through the Huisgen 1,3-dipolar cycloaddition, often referred to as a "click reaction". evitachem.comias.ac.in

This reaction involves the coupling of the azide moiety of this compound with a terminal alkyne. The process is typically catalyzed by copper(I) salts, which ensures high yields and regioselectivity. rsc.orgnih.gov The resulting triazole ring is a stable aromatic system found in many biologically active compounds and functional materials. For instance, researchers have synthesized series of novel N-phenylacetamide-incorporated 1,2,3-triazoles that have been evaluated for various biological activities. ias.ac.inrsc.orgnih.gov

The synthesis of this compound itself is straightforward. It is typically prepared from the corresponding aniline (B41778) via a two-step process: chloroacetylation using chloroacetyl chloride, followed by a nucleophilic substitution reaction where the chlorine atom is displaced by an azide ion from a source like sodium azide. rsc.orgnih.govasianpubs.org

Table 2: Example of a Click Reaction using this compound

| Reactant 1 | Reactant 2 | Catalyst/Medium | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | (prop-2-yn-1-yloxy)benzene | Cu(OAc)₂·H₂O / [Et₃NH][OAc] | 2-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide | Excellent | rsc.orgnih.gov |

Beyond click chemistry, 2-azido-N-phenylacetamides can participate in other types of reactions, such as visible light-induced cyclization reactions to form quinoxalin-2(1H)-ones, demonstrating their utility in synthesizing diverse heterocyclic systems. acs.org

Historical Overview of Related Azidoacetamides in Synthesis

The use of azides in organic synthesis has a long history, but the specific utility of azidoacetamides as synthetic intermediates has grown significantly with the development of modern synthetic methods. Initially, the high reactivity and potential instability of small organic azides were concerns. However, their unique ability to act as precursors to amines and to form nitrogen-containing heterocycles made them attractive reagents. mdpi.combritannica.com

The development of the Staudinger reaction in the early 20th century provided a reliable method for reducing azides to amines, a foundational transformation in organic synthesis. mdpi.com Later, the Curtius rearrangement of acyl azides offered a pathway to amines with the loss of one carbon atom. britannica.com

The true surge in the importance of azides, and by extension azidoacetamides, came with the advent of "click chemistry" at the beginning of the 21st century. baseclick.eu The copper-catalyzed azide-alkyne cycloaddition (CuAAC) provided a highly efficient and orthogonal method for linking molecules together. nih.gov This discovery transformed azidoacetamides from simple intermediates into powerful building blocks for drug discovery, material science, and bioconjugation. evitachem.com

Recent research continues to expand the applications of azidoacetamides. For example, electrochemical methods have been developed for the synthesis of vicinal azidoacetamides from alkenes, showcasing the ongoing innovation in this area. mdpi.comresearchgate.net Studies from the last decade frequently report the synthesis of novel 1,2,3-triazoles derived from various substituted azidoacetamides, highlighting their established role in generating libraries of compounds for biological screening. rsc.orgnih.govresearchgate.netpharmainfo.in

Structure

3D Structure

Properties

IUPAC Name |

2-azido-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-12-10-6-8(13)11-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYXAURTWKXBMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Azido N Phenylacetamide

Precursor Synthesis: N-Phenylacetamide Derivatives

The primary precursor for the synthesis of 2-azido-N-phenylacetamide is 2-chloro-N-phenylacetamide. This intermediate is typically synthesized through the chloroacetylation of aniline (B41778).

Chloroacetylation of Anilines for 2-Chloro-N-phenylacetamide Formation

The formation of 2-chloro-N-phenylacetamide is achieved by reacting aniline with chloroacetyl chloride. sigmaaldrich.comontosight.ai This reaction, known as chloroacetylation, involves the acylation of the amine group of aniline.

Optimization of Reagents and Solvents (e.g., Chloroacetyl Chloride, Triethylamine (B128534), DCM, Acetone)

The efficiency and yield of the chloroacetylation of aniline are highly dependent on the choice of reagents and solvents. Chloroacetyl chloride is the standard acylating agent used in this reaction. researchgate.netnih.govrsc.org The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Triethylamine (TEA) is a commonly used base for this purpose. researchgate.netnih.govrsc.org

Various solvents have been employed for this synthesis, with dichloromethane (B109758) (DCM) being a frequent choice. researchgate.netnih.govrsc.org The use of DCM as a solvent allows for a reaction to proceed at room temperature over a period of 3 to 5 hours. nih.govrsc.org Acetone (B3395972) has also been utilized as a solvent, in conjunction with a base like potassium carbonate, with the reaction proceeding at room temperature for 4 to 5 hours. asianpubs.org Some procedures have also successfully employed a biphasic mixture of ethyl acetate (B1210297) and an aqueous solution of sodium bicarbonate. mdpi.com Additionally, studies have shown that the reaction can be carried out in toluene (B28343). prepchem.comgoogle.com

The selection of the base and solvent system can significantly impact the reaction's outcome. For instance, the use of triethylamine in dichloromethane is a well-established method. researchgate.netnih.govrsc.org In some cases, particularly with less reactive anilines, a stronger base or different solvent may be necessary to achieve optimal results. mdpi.com Research has also explored more environmentally friendly conditions, such as using water as a solvent in the presence of a phosphate (B84403) buffer, which can lead to high yields in a short reaction time. mobt3ath.comtandfonline.comtandfonline.comresearchgate.nettandfonline.com

| Reagent/Solvent | Base | Reaction Time (hours) | Temperature | Reference |

| Chloroacetyl Chloride | Triethylamine | 3-5 | 0 °C to rt | nih.govrsc.org |

| Chloroacetyl Chloride | Triethylamine | 4 | rt | researchgate.net |

| Chloroacetyl Chloride | Potassium Carbonate | 4-5 | rt | asianpubs.org |

| Chloroacetyl Chloride | Sodium Bicarbonate | Not specified | Not specified | mdpi.com |

| Chloroacetyl Chloride | Sodium Hydroxide | 1.75 | 0-10 °C then rt | prepchem.com |

| Chloroacetyl Chloride | None (neat) | 1 | rt | ekb.eg |

Temperature and Reaction Duration Effects

Temperature and reaction duration are critical parameters in the synthesis of 2-chloro-N-phenylacetamide. Many reported procedures conduct the initial addition of chloroacetyl chloride at a reduced temperature, typically 0°C, to control the exothermic nature of the reaction. nih.govrsc.orgprepchem.com Following the addition, the reaction is often allowed to proceed at room temperature for several hours to ensure completion. researchgate.netnih.govrsc.org

The reaction time can vary depending on the specific conditions. For instance, when using triethylamine in dichloromethane, a reaction time of 3 to 5 hours at room temperature is common. nih.govrsc.org A similar duration of 4 hours is reported for the same base and solvent system. researchgate.net In acetone with potassium carbonate, the reaction takes approximately 4 to 5 hours. asianpubs.org One procedure involving the neat reaction of aniline and chloroacetyl chloride reports a shorter reaction time of just one hour at room temperature. ekb.eg Conversely, a method using toluene as a solvent with dropwise addition at 0-10°C followed by stirring at room temperature takes about an hour for the stirring portion. prepchem.com

| Temperature | Duration (hours) | Solvent/Base System | Reference |

| 0 °C to rt | 3-5 | DCM / Triethylamine | nih.govrsc.org |

| rt | 4 | DCM / Triethylamine | researchgate.net |

| rt | 4-5 | Acetone / Potassium Carbonate | asianpubs.org |

| 0-10 °C then rt | ~1.75 | Toluene / Sodium Hydroxide | prepchem.com |

| rt | 1 | Neat | ekb.eg |

Azidation Reactions for this compound Formation

The final step in the synthesis of this compound is the conversion of the chloro group in 2-chloro-N-phenylacetamide to an azide (B81097) group. This is typically achieved through a nucleophilic substitution reaction.

Nucleophilic Substitution with Azide Sources (e.g., Sodium Azide)

The most common method for introducing the azide functionality is through a nucleophilic substitution reaction using an azide salt as the nucleophile. Sodium azide (NaN₃) is the most widely used azide source for this transformation. researchgate.netnih.govrsc.orgasianpubs.orgrsc.org The reaction involves the displacement of the chloride ion from the alpha-carbon of the acetamide (B32628) by the azide anion.

The stoichiometry of sodium azide relative to the chloroacetamide precursor is an important consideration. Typically, a molar excess of sodium azide is used to drive the reaction to completion. For example, some procedures specify using 1.5 to 3 equivalents of sodium azide. asianpubs.org

Solvent Systems and Their Influence (e.g., Toluene, DMF, DMSO)

The choice of solvent plays a crucial role in the success of the azidation reaction. The solvent must be able to dissolve the reactants to a sufficient extent and facilitate the nucleophilic substitution. Polar aprotic solvents are generally preferred for this type of reaction.

Toluene is a commonly used solvent for the azidation of 2-chloro-N-phenylacetamide. researchgate.netnih.govrsc.orgrsc.org Often, the reaction in toluene is carried out under reflux conditions for several hours (5-7 hours) to achieve a good yield. nih.govrsc.org In some cases, a biphasic system of toluene and water is employed. nih.gov

Dimethylformamide (DMF) is another effective polar aprotic solvent for this reaction. asianpubs.org Reactions in DMF can often be conducted at room temperature, although they may require longer reaction times (9-11 hours). asianpubs.org The use of DMF can lead to a significant increase in reaction rate and yield compared to non-polar solvents. acgpubs.org

Dimethyl sulfoxide (B87167) (DMSO) is also a suitable polar aprotic solvent that can enhance the rate and yield of the azidation reaction. acgpubs.org Like DMF, DMSO is known to facilitate nucleophilic substitution reactions. rsc.orgmasterorganicchemistry.com The choice between DMF and DMSO can depend on factors such as desired reaction time, temperature, and ease of workup. In some contexts, a mixture of DMF and DMSO has been used for related decarboxylative cyanation and azidation reactions. chemrevlett.com

Other solvent systems have also been reported, such as a mixture of ethanol (B145695) and water. researchgate.netarabjchem.org The selection of the optimal solvent system is critical for maximizing the yield and purity of the final this compound product.

| Solvent | Azide Source | Temperature | Duration (hours) | Reference |

| Toluene | Sodium Azide | Reflux | 5-7 | nih.govrsc.org |

| Toluene | Sodium Azide | Reflux | 6 | researchgate.netrsc.org |

| DMF | Sodium Azide | Room Temperature | 9-11 | asianpubs.org |

| Ethanol/Water | Sodium Azide | 80 °C | 24 | researchgate.netarabjchem.org |

| DMSO | Not specified for this specific reaction, but generally effective for azidations. | Not specified | Not specified | acgpubs.orgrsc.orgmasterorganicchemistry.com |

Reaction Conditions and Efficiency (e.g., Reflux, Room Temperature, Moderate Heat)

The efficiency of the synthesis of this compound is significantly influenced by the reaction conditions, including temperature, solvent, and reaction time.

Reflux Conditions:

A common and effective method involves refluxing a solution of 2-chloro-N-phenylacetamide with sodium azide. researchgate.netnih.govrsc.org This approach typically results in excellent yields. For instance, using a toluene:water (8:2) mixture as the solvent system and refluxing for 5-7 hours has been reported to produce the desired azide in high yields. nih.gov Similarly, refluxing in toluene for 5-7 hours also provides excellent yields of 88-96%. rsc.orgnih.gov In another variation, refluxing a solution of 2-chloro-N-(2,6-dimethylphenyl)acetamide and sodium azide in an ethanol/water (8/2) mixture for 24 hours at 353 K also yields the corresponding azide product. nih.gov

Room Temperature Conditions:

Synthesizing this compound at room temperature is also a viable, albeit sometimes slower, method. Stirring the reaction mixture of 2-chloro-N-phenylacetamide derivatives and sodium azide in dimethylformamide (DMF) for 9-11 hours at room temperature has been successfully employed. asianpubs.org Another procedure involves stirring the reactants in DMSO for 5-6 hours at room temperature. bamu.ac.in A longer reaction time of 24 hours at room temperature in DMF has also been reported. ijisrt.com These methods offer the advantage of milder conditions, which can be beneficial for sensitive substrates.

Moderate Heat:

The use of moderate heat is another strategy to promote the reaction. One report describes the reaction of crude 2-chloro-N-phenylacetamide with sodium azide in DMF under moderate heat to produce this compound. ias.ac.in

The table below summarizes various reaction conditions reported for the synthesis of this compound and its derivatives.

| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference |

| 2-chloro-N-phenylacetamides | Sodium Azide | Toluene:Water (8:2) | Reflux | 5-7 h | - | nih.gov |

| 2-chloro-N-phenylacetamides | Sodium Azide | Toluene | Reflux | 5-7 h | 88-96% | rsc.orgnih.gov |

| 2-chloro-N-phenylacetamide derivatives | Sodium Azide | DMF | Room Temp. | 9-11 h | - | asianpubs.org |

| 2-chloro-N-phenylsubstituted acetamides | Sodium Azide | Toluene | Reflux | 6 h | Excellent | researchgate.net |

| 2-chloro-N-phenylacetamides | Sodium Azide | DMSO | Room Temp. | 5-6 h | - | bamu.ac.in |

| 2-chloro-N-phenylacetamide | Sodium Azide | DMF | Moderate Heat | - | - | ias.ac.in |

| 2-chloro-N-phenylacetamide | Sodium Azide | DMF | Room Temp. | 24 h | - | ijisrt.com |

| 2-chloro-N-(2,6-dimethylphenyl)acetamide | Sodium Azide | Ethanol/Water (8/2) | 353 K (Reflux) | 24 h | - | nih.gov |

Reactivity and Transformation Pathways of 2 Azido N Phenylacetamide

1,3-Dipolar Cycloaddition Reactions: The Click Chemistry Paradigm

The concept of "click chemistry," introduced by K. B. Sharpless in 2001, describes reactions that are high-yielding, broad in scope, generate inoffensive byproducts, are stereospecific, and simple to perform. ijisrt.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, enabling the formation of 1,2,3-triazoles from azides and terminal alkynes. ijisrt.comsemanticscholar.org This reaction proceeds with high regioselectivity, typically at room temperature and in environmentally benign solvents, including water. ijisrt.comsemanticscholar.org

The CuAAC reaction involving 2-azido-N-phenylacetamide and various terminal alkynes has been extensively utilized for the synthesis of novel compounds. ijisrt.combohrium.comtandfonline.comasianpubs.orgijisrt.comias.ac.in This reaction provides a straightforward and efficient route to complex molecules with potential applications in medicinal chemistry and material science. bohrium.comrsc.orgresearchgate.net

The copper(I)-catalyzed cycloaddition of this compound with terminal alkynes consistently and regioselectively yields 1,4-disubstituted 1,2,3-triazoles. ijisrt.combohrium.comasianpubs.orgijisrt.comrsc.orgresearchgate.net This high degree of regioselectivity is a key advantage over the thermal Huisgen cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers. ijisrt.com The reaction is versatile, accommodating a wide range of substituents on both the alkyne and the phenylacetamide moiety. rsc.orgresearchgate.net For instance, the reaction of this compound with (prop-2-yn-1-yloxy)benzenes results in the formation of the corresponding 1,4-disubstituted-1,2,3-triazole derivatives in excellent yields. rsc.org Similarly, a series of 1H-1,2,3-triazol-1-yl-N-phenylacetamide derivatives were synthesized by reacting this compound with 4-(4-(prop-2-ynylamino)phenyl)morpholin-3-one. ijisrt.comijisrt.com

Table 1: Examples of 1,4-Disubstituted 1,2,3-Triazoles from this compound

| Alkyne Reactant | Resulting Triazole Product | Reference |

| (prop-2-yn-1-yloxy)benzene | 2-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide | rsc.org |

| 4-(4-(prop-2-ynylamino)phenyl)morpholin-3-one | 2-(4-(((4-oxomorpholino)phenyl)amino)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide | ijisrt.comijisrt.com |

| 2-(prop-2-ynyloxy)naphthalene-1-carbaldehyde | 2-[5-(1-formyl-naphthalen-2-yloxymethyl)- rsc.orgbeilstein-journals.orgtriazole-1-yl]-substituted phenyl acetamides | tandfonline.com |

| 10-(prop-2-yn-1-yl)acridone | Acridone-1,2,3-triazole hybrid derivatives | ias.ac.in |

The most common catalytic system for the CuAAC reaction involves a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), in the presence of a reducing agent to generate the active copper(I) species in situ. ijisrt.comijisrt.comias.ac.inrsc.orgbeilstein-journals.org Sodium ascorbate (B8700270) is a widely used and effective reducing agent for this purpose. ijisrt.comijisrt.comias.ac.inrsc.orgbeilstein-journals.org Other copper sources like copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O) and copper(I) iodide (CuI) have also been successfully employed. rsc.org The use of pre-formed, air-stable copper(I) complexes can also facilitate the reaction, sometimes eliminating the need for a separate reducing agent. beilstein-journals.org The choice of catalyst and co-catalyst can influence reaction rates and yields. rsc.org For example, in the synthesis of N-phenylacetamide-incorporated 1,2,3-triazoles, the combination of Cu(OAc)₂·H₂O and sodium ascorbate in the ionic liquid [Et₃NH][OAc] was found to be highly efficient. rsc.org

A significant advantage of the CuAAC reaction is its compatibility with a variety of solvents, including environmentally benign options like water. ijisrt.comrsc.orgbeilstein-journals.org Solvent systems such as t-BuOH–H₂O, THF–H₂O, and DMF–H₂O are commonly used. ijisrt.comrsc.org The use of aqueous media is not only environmentally friendly but can also simplify product isolation. ijisrt.com Ionic liquids have emerged as promising "green" solvents for CuAAC reactions, often enhancing reaction rates and simplifying catalyst recycling. rsc.org For instance, the use of [Et₃NH][OAc] as a medium for the reaction of this compound has been shown to lead to excellent yields and shorter reaction times. rsc.org

CuAAC reactions involving this compound are typically conducted under mild conditions, often at room temperature. ijisrt.comias.ac.inrsc.org However, alternative energy sources can be employed to accelerate the reaction. Ultrasonic irradiation (sonication) has been demonstrated to significantly reduce reaction times and improve yields. rsc.org For example, the synthesis of 1,4-disubstituted-1,2,3-triazoles from this compound and alkynes was achieved in just 35 minutes with excellent yields under ultrasound irradiation, compared to several hours using conventional stirring. rsc.org Microwave assistance is another effective method for accelerating these cycloadditions, often leading to higher yields in shorter reaction times compared to conventional heating methods. bohrium.comias.ac.in

Table 2: Effect of Reaction Conditions on the Synthesis of 2-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide

| Catalyst System | Solvent | Conditions | Time | Yield | Reference |

| CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | Stirring, 30°C | 7 h | 72% | rsc.org |

| CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | Ultrasound, 30°C | 7 h | 83% | rsc.org |

| Cu(OAc)₂·H₂O / Sodium Ascorbate | [Et₃NH][OAc] | Ultrasound, 30°C | 35 min | 95% | rsc.org |

The copper-catalyzed cycloaddition between this compound and terminal alkynes exhibits high regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole isomer. rsc.org This is a direct consequence of the reaction mechanism, which involves the formation of a copper acetylide intermediate that then reacts with the azide (B81097). beilstein-journals.org This predictable and consistent outcome is a hallmark of the CuAAC reaction and a primary reason for its widespread adoption in synthetic chemistry. rsc.org

Impact of Reaction Conditions (e.g., Temperature, Ultrasonic Irradiation, Microwave Assistance)

Scope of Alkyne Substrates in Click Reactions

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a prominent example of click chemistry, valued for its high efficiency, mild reaction conditions, and formation of a stable triazole linkage. nih.govpeerj.com this compound is an effective azide partner in these reactions, coupling with a variety of terminal alkynes to create a library of N-phenylacetamide-incorporated 1,2,3-triazoles.

Alkynes with Oxygen Linkages (e.g., (Prop-2-yn-1-yloxy)benzenes)

A facile and efficient synthesis of novel 1,4-disubstituted-1,2,3-triazoles has been achieved through the reaction of 2-azido-N-phenylacetamides with various (prop-2-yn-1-yloxy)benzenes. nih.gov These reactions are often catalyzed by copper(I) species, generated in situ from copper(II) salts like copper(II) acetate (Cu(OAc)₂) with a reducing agent, or by using copper nanoparticles. nih.govnih.gov The use of ultrasound irradiation and greener media such as the ionic liquid [Et₃NH][OAc] has been shown to promote the reaction, offering advantages like shorter reaction times, excellent yields, and operational simplicity. nih.gov The reaction accommodates both electron-donating and electron-withdrawing substituents on the phenyl rings of both the azide and the alkyne, demonstrating a broad substrate scope. nih.govrsc.org

A typical procedure involves reacting substituted 2-azido-N-phenylacetamides with (prop-2-yn-1-yloxy)benzenes in the presence of a copper catalyst. nih.gov For instance, the reaction between this compound and (prop-2-yn-1-yloxy)benzene can be carried out using Cu(OAc)₂·H₂O in [Et₃NH][OAc] under ultrasound irradiation to afford the corresponding 2-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide in excellent yield. nih.gov

Table 1: Synthesis of 1,2,3-Triazoles from 2-Azido-N-phenylacetamides and (Prop-2-yn-1-yloxy)benzenes

| Entry | Alkyne Substrate | Azide Substrate | Product | Yield (%) | Reference |

| 1 | (Prop-2-yn-1-yloxy)benzene | This compound | 2-(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide | 94 | nih.gov |

| 2 | 1-Nitro-4-(prop-2-yn-1-yloxy)benzene | 2-Azido-N-(4-chlorophenyl)acetamide | 2-(4-((4-Nitrophenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-chlorophenyl)acetamide | 95 | nih.gov |

| 3 | 1-Chloro-4-(prop-2-yn-1-yloxy)benzene | 2-Azido-N-(4-fluorophenyl)acetamide | 2-(4-((4-Chlorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-fluorophenyl)acetamide | 93 | nih.gov |

Alkynes Fused with Heterocyclic Systems (e.g., Acridone (B373769), Thieno[2,3-d]pyrimidine (B153573), Quinazolinone, Quinoxaline)

The click reaction with this compound has been successfully extended to alkynes that are integral parts of complex heterocyclic frameworks, leading to the creation of novel hybrid molecules.

Acridone: 10-(Prop-2-yn-1-yl)acridone derivatives serve as the alkyne component in CuAAC reactions with various 2-azido-N-phenylacetamides. ias.ac.in These reactions, performed under conventional heating or microwave irradiation in the presence of copper sulfate and sodium ascorbate, yield acridone-1,2,3-triazole hybrids. ias.ac.inrsc.org The microwave-assisted method often results in higher yields and shorter reaction times. ias.ac.in

Thieno[2,3-d]pyrimidine: 5-Phenyl-4-(prop-2-yn-1-yloxy)thieno[2,3-d]pyrimidine can be coupled with substituted 2-azido-N-phenylacetamides using a copper sulfate and sodium ascorbate catalyst system in a DMF/water/t-BuOH solvent mixture. asianpubs.org This approach provides a straightforward route to thieno[2,3-d]pyrimidine-triazole conjugates. asianpubs.orgnih.gov

Quinazolinone: Novel quinazolinone-linked 1,2,3-triazoles have been synthesized by reacting 3-methyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one with various aryl azides, including derivatives of this compound. researchgate.net These click reactions are typically catalyzed by CuI in the presence of triethylamine (B128534). researchgate.net

Table 2: Synthesis of Heterocyclic-Triazole Hybrids via Click Chemistry

| Entry | Heterocyclic Alkyne | Azide Substrate | Product Class | Yield (Microwave, %) | Reference |

| 1 | 10-(Prop-2-yn-1-yl)acridone | This compound | Acridone-Triazole Hybrid | 81 | ias.ac.in |

| 2 | 10-(Prop-2-yn-1-yl)acridone | 2-Azido-N-(4-chlorophenyl)acetamide | Acridone-Triazole Hybrid | 80 | ias.ac.in |

| 3 | 5-Phenyl-4-(prop-2-yn-1-yloxy)thieno[2,3-d]pyrimidine | This compound | Thieno[2,3-d]pyrimidine-Triazole Hybrid | Not Reported | asianpubs.org |

| 4 | 3-Methyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one | 2-Azido-N-(p-tolyl)acetamide | Quinazolinone-Triazole Hybrid | Not Reported | researchgate.net |

Alkyne-Tethered Organic Scaffolds (e.g., Oxazolone (B7731731), Coumarin)

This compound also reacts efficiently with organic scaffolds functionalized with a terminal alkyne, enabling the synthesis of diverse molecular conjugates.

Oxazolone: A series of oxazolone-1,2,3-triazole-amide hybrids have been synthesized from oxazolone tethered with a terminal alkyne and in situ generated 2-azido-N-phenylacetamides. researchgate.netresearchgate.net This strategy allows for the rapid assembly of complex molecules with potential biological activities.

Coumarin (B35378): Coumarin derivatives bearing a propargyloxy group readily undergo CuAAC reactions with 2-azido-N-phenylacetamides. nih.gov These reactions have been used to create new 1,2,3-triazole-tethered coumarin conjugates linked by the N-phenylacetamide moiety, often in excellent yields. nih.gov The resulting hybrid molecules have been explored for their biological properties. nih.govglenresearch.com

Table 3: Synthesis of Triazole-Tethered Organic Scaffolds

| Entry | Alkyne Scaffold | Azide Substrate | Product Class | Yield (%) | Reference |

| 1 | 4-((Prop-2-yn-1-yloxy)methyl)-2-phenyloxazol-5(4H)-one | This compound | Oxazolone-Triazole Hybrid | Not Reported | researchgate.net |

| 2 | 7-(Prop-2-yn-1-yloxy)-4-methylcoumarin | This compound | Coumarin-Triazole Hybrid | 92 | nih.gov |

| 3 | 7-(Prop-2-yn-1-yloxy)-4-methylcoumarin | 2-Azido-N-(4-chlorophenyl)acetamide | Coumarin-Triazole Hybrid | 94 | nih.gov |

| 4 | 6-(Prop-2-yn-1-yloxy)-4-methylcoumarin | 2-Azido-N-(4-methylphenyl)acetamide | Coumarin-Triazole Hybrid | 93 | nih.gov |

Intramolecular Cyclization Reactions

Beyond cycloadditions, this compound and its derivatives are valuable precursors for intramolecular cyclization reactions, providing access to important nitrogen-containing heterocyclic structures.

Photoinduced and N-Bromosuccinimide-Mediated Cyclizations

A notable transformation of 2-azido-N-phenylacetamides involves a cyclization reaction mediated by N-bromosuccinimide (NBS) under visible light irradiation. nih.govacs.org This reaction proceeds via a free radical process involving the formation and subsequent cyclization of an iminyl radical. acs.orgwiley.com

Formation of Quinoxalin-2(1H)-ones

An efficient synthesis of quinoxalin-2(1H)-ones has been achieved through the visible light-induced and NBS-mediated cyclization of 2-azido-N-phenylacetamides at ambient temperature. nih.govacs.org The reaction is initiated by visible light, which promotes the formation of radicals from NBS. acs.orgacs.org This leads to the transformation of the this compound into an α-(aminocarbonyl)iminyl radical, which then undergoes intramolecular cyclization onto the phenyl ring to yield the quinoxalin-2(1H)-one product. wiley.com

The regioselectivity and rate of this cyclization are significantly influenced by the electronic nature of substituents on the N-phenyl ring. nih.govacs.org Substrates bearing electron-withdrawing groups (e.g., -Br, -Cl, -NO₂) at the para-position of the phenyl ring predominantly yield quinoxalin-2(1H)-ones. nih.govresearchgate.net In contrast, when electron-donating groups are present, the reaction favors the formation of spiro[cyclohexene-1,2'-imidazol]-4'-ones. nih.govacs.org The reaction is typically performed in dichloromethane (B109758) (DCM), which has been identified as the optimal solvent. acs.org

Table 4: NBS-Mediated Cyclization of 2-Azido-N-phenylacetamides to Quinoxalin-2(1H)-ones

| Entry | Substrate (Substituent on N-phenyl ring) | Product | Yield (%) | Reference |

| 1 | H | 1-Phenylquinoxalin-2(1H)-one | 32 | acs.org |

| 2 | 4-Br | 6-Bromo-1-phenylquinoxalin-2(1H)-one | 72 | acs.org |

| 3 | 4-Cl | 6-Chloro-1-phenylquinoxalin-2(1H)-one | 70 | acs.org |

| 4 | 4-NO₂ | 6-Nitro-1-phenylquinoxalin-2(1H)-one | 75 | acs.org |

Formation of Spiro[cyclohexene-1,2′-imidazol]-4′-ones

A notable transformation of 2-azido-N-phenylacetamides is their cyclization to form spiro[cyclohexene-1,2′-imidazol]-4′-ones. nih.govacs.org This reaction can be efficiently achieved through a visible light-induced and N-bromosuccinimide (NBS)-mediated process at ambient temperature, yielding the spiro compounds in moderate to high yields. nih.govacs.org This method presents a synthetically useful route to these complex spirocyclic structures.

The reaction proceeds via an iminyl radical intermediate, which is generated from the this compound precursor. wiley.comacs.org The subsequent cyclization of this radical leads to the formation of the spiro[cyclohexene-1,2′-imidazol]-4′-one skeleton. wiley.com

Influence of Substituents on Regioselectivity

The regioselectivity of the cyclization of 2-azido-N-phenylacetamides is significantly influenced by the electronic nature of the substituents on the phenyl ring. nih.govacs.orgresearchgate.net This directing effect determines whether the reaction yields quinoxalin-2(1H)-ones or spiro[cyclohexene-1,2′-imidazol]-4′-ones as the major product.

Specifically, when the para-position of the phenyl ring bears an electron-donating group, such as a methyl group, the formation of spiro[cyclohexene-1,2′-imidazol]-4′-ones is favored. nih.govacs.orgresearchgate.net Conversely, the presence of electron-withdrawing groups (e.g., -CN, -COOMe, -NO2) at the para-position directs the reaction towards the formation of quinoxalin-2(1H)-ones. nih.govacs.orgresearchgate.nettandfonline.com This substituent-dependent regioselectivity allows for the selective synthesis of either heterocyclic system.

Table 1: Influence of Substituents on the Cyclization of 2-Azido-N-phenylacetamides

| Substituent at para-position | Predominant Product | Reference |

| Electron-donating (e.g., -CH3) | Spiro[cyclohexene-1,2′-imidazol]-4′-ones | nih.govacs.orgresearchgate.net |

| Electron-withdrawing (e.g., -Br, -Cl, -NO2, -CN, -CO2Me) | Quinoxalin-2(1H)-ones | acs.orgresearchgate.nettandfonline.com |

Mechanistic Insights into Radical Intermediates

The formation of both quinoxalin-2(1H)-ones and spiro[cyclohexene-1,2′-imidazol]-4′-ones from 2-azido-N-phenylacetamides proceeds through a common radical-mediated pathway. wiley.comtandfonline.com The key step involves the generation of an iminyl radical from the starting azide. wiley.comacs.org

The reaction is initiated by visible light, which facilitates the generation of radicals from N-bromosuccinimide (NBS). wiley.comacs.org These radicals then abstract a hydrogen atom from the α-position of the this compound, leading to the formation of an α-(aminocarbonyl)iminyl radical with the extrusion of dinitrogen. wiley.com The subsequent intramolecular cyclization of this iminyl radical onto the aromatic ring determines the final product. wiley.comtandfonline.com The regioselectivity of this cyclization is, as previously discussed, governed by the electronic properties of the substituents on the phenyl ring. nih.govacs.org

Cyclization with Active Methylene (B1212753) Ketones

In addition to intramolecular cyclizations, this compound can participate in intermolecular reactions. One such example is its cyclization with active methylene ketones. acgpubs.org This reaction provides a pathway to 1,2,3-triazole derivatives.

A one-pot, three-component reaction involving 2-chloro-N-phenylacetamide, sodium azide, and an active methylene ketone can be employed. acgpubs.org In this process, this compound is formed in situ. The active methylene ketone, in the presence of a base, generates an enolate intermediate. acgpubs.org This enolate then participates in a 1,3-dipolar cycloaddition with the azide group of this compound to yield the substituted 1,2,3-triazole product. acgpubs.org The reaction conditions, including the choice of base and solvent, can be optimized to achieve high yields of the desired triazole. acgpubs.org

Derivatization Strategies and Molecular Hybridization with 2 Azido N Phenylacetamide

Modification of the Phenylacetamide Moiety

Substitution on the Phenyl Ring

The phenyl ring of the 2-azido-N-phenylacetamide moiety is a frequent target for substitution, a strategy employed to modulate the electronic and lipophilic properties of the resulting derivatives. evitachem.com Researchers have explored the introduction of a wide array of substituents to understand their influence on the biological efficacy of the parent compound.

For instance, the synthesis of various 2-azido-N-phenylacetamides with different substituents on the phenyl ring has been reported as a key step in creating more complex molecules. rsc.orgbamu.ac.in These substitutions can range from simple alkyl groups to electron-withdrawing and electron-donating groups. The synthesis typically begins with the corresponding substituted anilines, which undergo chloroacetylation followed by a nucleophilic substitution with sodium azide (B81097) to yield the desired substituted this compound. rsc.orgnih.gov

The nature of the substituent on the phenyl ring can significantly impact the properties of the final molecule. For example, the presence of a trifluoromethyl group is known to enhance electronic properties, which can influence reactivity and potential applications in medicinal chemistry. evitachem.com Similarly, substitutions with methyl or chloro groups have been investigated in the synthesis of acridone-1,2,3-triazole derivatives, where these modifications were shown to affect the lipophilicity of the compounds. ias.ac.in

A variety of substituted anilines serve as precursors for these modifications, including those with nitro, chloro, and methyl groups. nih.govimpactfactor.org The resulting substituted 2-azido-N-phenylacetamides are then often used in "click chemistry" reactions to be conjugated with other molecular fragments. nih.govrkmmanr.org

Table 1: Examples of Substitutions on the Phenyl Ring of this compound and their Precursors

| Substituent on Phenyl Ring | Precursor Aniline (B41778) | Resulting Compound | Reference |

| 3-(Trifluoromethyl) | 3-(Trifluoromethyl)aniline | 2-azido-N-[3-(trifluoromethyl)phenyl]acetamide | evitachem.com |

| 4-Nitro | 4-Nitroaniline | 2-azido-N-(4-nitrophenyl)acetamide | impactfactor.org |

| o-Tolyl | o-Toluidine | 2-azido-N-(o-tolyl)acetamide | nih.gov |

| p-Tolyl | p-Toluidine | 2-azido-N-(p-tolyl)acetamide | nih.gov |

| 2-Chlorophenyl | 2-Chloroaniline | N-(2-Chlorophenyl)-2-azidoacetamide | nih.gov |

Incorporation into Poly-Heterocyclic Systems

The azide functional group in this compound is a powerful tool for chemical synthesis, particularly for the construction of poly-heterocyclic systems. The most prominent application is its use in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry," to form 1,2,3-triazole rings. semanticscholar.org This strategy allows for the efficient conjugation of the this compound scaffold with a wide variety of other heterocyclic molecules.

Conjugation with Nitrogen-Containing Heterocycles (e.g., Thieno[2,3-d]pyrimidine (B153573), Acridone (B373769), Quinazolinone, Pyridine (B92270), Oxadiazole, Tetrazole)

A vast body of research has been dedicated to the synthesis of hybrid molecules where this compound is linked to various nitrogen-containing heterocycles. This approach aims to combine the pharmacophoric features of different heterocyclic systems to create novel compounds with synergistic or enhanced biological activities.

Thieno[2,3-d]pyrimidines: These bicyclic heterocycles are known for a range of biological activities. nih.govscielo.br The synthesis of novel thieno[2,3-d]pyrimidine derivatives often involves the reaction of a thiophene (B33073) precursor with various reagents to construct the pyrimidine (B1678525) ring. nih.govekb.egresearchgate.net While direct conjugation with this compound is a plausible strategy, specific examples in the provided context are not detailed.

Acridone: Acridone and its analogues are a class of heterocyclic compounds with significant biological properties. rsc.org The synthesis of acridone-1,2,3-triazole derivatives has been achieved through a "click" reaction between a 10-(prop-2-yn-1-yl)acridone and a substituted this compound. ias.ac.inresearchgate.net This reaction is typically catalyzed by a copper(I) salt and can be performed under conventional heating or microwave irradiation to yield 1,4-disubstituted triazoles. ias.ac.inresearchgate.net

Quinazolinone: Quinazolinone derivatives are another important class of heterocyclic compounds with diverse pharmacological activities. nih.govresearchgate.netsemanticscholar.org Novel quinazolinone-tethered 1,2,3-triazoles have been synthesized via a click reaction between a propargylated quinazolinone and various aryl azides, including substituted 2-azido-N-phenylacetamides. researchgate.net

Pyridine: The pyridine ring is a common feature in many biologically active compounds. The incorporation of a pyridine moiety into hybrid molecules containing the this compound scaffold has been explored. For instance, 1,2,4-triazolo[4,3-a]pyridine-based alkynes have been reacted with this compound to synthesize novel triazole derivatives. researchgate.net Additionally, pyridine-containing 1,3,4-oxadiazoles have been linked to this compound via a 1,2,3-triazole bridge. impactfactor.org

Oxadiazole: Oxadiazole rings are frequently incorporated into medicinal compounds. The synthesis of bisheterocycles containing both 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) rings has been reported, starting from a bis-azido-1,3,4-oxadiazole derivative which can be conceptually linked back to simpler azido-acetamide precursors. semanticscholar.org Another strategy involves the conjugation of a 1,3,4-oxadiazole-containing alkyne with this compound. impactfactor.org

Tetrazole: While tetrazoles are an important class of heterocycles, specific examples of their direct conjugation with this compound are not prominent in the provided search results. However, the azide group itself can be considered a precursor to tetrazole formation under certain reaction conditions, although this is a different synthetic pathway than the cycloadditions discussed for other heterocycles.

Design of Molecular Hybrid Compounds

The overarching strategy behind the derivatization of this compound is the design of molecular hybrids. ias.ac.in This approach involves the covalent linking of two or more pharmacophoric units to create a single molecule with potentially improved affinity, selectivity, and efficacy, or a broader spectrum of activity. The 1,2,3-triazole linkage, formed via the "click" reaction of the azide group, is a very common and effective linker in the design of these hybrid compounds. nih.govias.ac.inrkmmanr.org

Examples of such hybrids include:

Coumarin-triazole conjugates: These have been synthesized by fusing coumarin-based alkynes with substituted 2-azido-N-phenylacetamides. rkmmanr.org

Naphthol-triazole hybrids: These are created through the reaction of propargylated naphthols with 2-azido-N-phenylacetamides. nih.gov

Acridone-triazole hybrids: As mentioned earlier, these combine the acridone and phenylacetamide scaffolds via a triazole linker. ias.ac.in

Quinazolinone-triazole hybrids: These link the quinazolinone core to the phenylacetamide moiety. researchgate.net

Table 2: Examples of Molecular Hybrids Derived from this compound

| Heterocyclic Moiety | Linkage Strategy | Resulting Hybrid Class | Reference |

| Coumarin (B35378) | Click Chemistry (1,3-dipolar cycloaddition) | Coumarin-triazole-phenylacetamide conjugates | rkmmanr.org |

| Acridone | Click Chemistry (1,3-dipolar cycloaddition) | Acridone-triazole-phenylacetamide derivatives | ias.ac.in |

| Quinazolinone | Click Chemistry (1,3-dipolar cycloaddition) | Quinazolinone-tethered 1,2,3-triazoles | researchgate.net |

| Pyridine | Click Chemistry (1,3-dipolar cycloaddition) | Pyridine-oxadiazole-triazole-phenylacetamide hybrids | impactfactor.org |

| Naphthol | Click Chemistry (1,3-dipolar cycloaddition) | Naphthyloxymethyl-triazolyl-N-phenylacetamides | nih.gov |

Development of Peptide Mimetics

The field of peptide mimetics aims to create molecules that mimic the structure and function of peptides but with improved stability and bioavailability. nih.gov The structural features of this compound and its derivatives can be utilized in the development of such compounds. For example, the 1,2,3-triazole ring formed from the azide group is a known isostere for the peptide bond, and its incorporation can lead to the formation of peptidomimetic structures.

While the direct development of complex peptide mimetics from this compound is an area of ongoing research, the synthesis of oxazolone-1,2,3-triazole-amide hybrids from oxazolone-tethered alkynes and in situ generated 2-azido-N-phenylacetamides represents a step in this direction. researchgate.net Oxazolones are themselves related to amino acid chemistry, and their combination with the triazole-amide scaffold creates molecules with peptide-like features. Furthermore, the use of triazole-bridged structures is a recognized strategy in the design of cyclic peptide mimetics. uq.edu.au

1,2,3-Triazoles as Amide Bond Surrogates

The 1,2,3-triazole ring system has garnered significant attention as a bioisostere for the amide bond. nih.govmdpi.comnih.govchimia.ch Bioisosteres are substituents or groups that have chemical and physical similarities, which produce broadly similar biological properties. The amide bond, while fundamental to the structure of peptides and many other biologically active molecules, is often susceptible to enzymatic degradation by proteases, leading to low in vivo stability. nih.govchimia.ch Replacing this labile bond with a more robust mimetic, such as a 1,2,3-triazole, can lead to compounds with enhanced metabolic stability and improved pharmacokinetic profiles. nih.govnih.govchimia.ch

The 1,4-disubstituted 1,2,3-triazole, in particular, is an excellent surrogate for the trans-amide bond. nih.gov It mimics key electronic properties, including the dipole moment, and possesses hydrogen-bond accepting and donating capabilities that are comparable to those of an amide bond. nih.govnih.gov The nitrogen atoms (N-2 and N-3) of the triazole ring can act as weak hydrogen-bond acceptors, while the polarized C-H bond at the 5-position can serve as a hydrogen-bond donor, similar to the N-H in an amide. nih.govnih.gov Unlike amide bonds, the triazole ring is stable to hydrolysis and resistant to cleavage by proteases. chimia.ch

The synthesis of these 1,2,3-triazole-containing molecules is often achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". nih.govnih.govorganic-chemistry.org This reaction is highly efficient, regioselective, and proceeds under mild conditions, making it ideal for the synthesis of complex molecules. nih.govorganic-chemistry.org The starting materials, azides and terminal alkynes, are readily accessible. organic-chemistry.org For instance, this compound and its derivatives can be synthesized from the corresponding anilines by chloroacetylation followed by nucleophilic substitution with sodium azide. nih.govnih.gov

Molecular Hybridization via Click Chemistry

The molecular hybridization approach, which combines two or more pharmacophores into a single molecule, has been effectively employed using this compound as a key precursor. nih.govrkmmanr.org This strategy can lead to hybrid molecules with the potential to interact with multiple biological targets, possibly enhancing therapeutic activity. researchgate.net

For example, researchers have synthesized novel N-phenylacetamide-linked 1,2,3-triazole-tethered coumarin conjugates. rkmmanr.org In this work, various substituted 2-azido-N-phenylacetamides were reacted with coumarin-based alkynes via the CuAAC reaction. rkmmanr.org This approach successfully fused the coumarin scaffold, known for antioxidant properties, with the 1,2,3-triazole moiety, recognized for antifungal activity, through an amide linkage. rkmmanr.org

Similarly, new amide-linked 1,2,3-triazoles have been synthesized from naphthols and 2-azido-N-phenylacetamides. nih.gov The Huisgen 1,3-dipolar cycloaddition reaction between a (prop-2-yn-1-yloxy)naphthalene and a this compound derivative, catalyzed by a copper salt, yielded the desired triazole-linked hybrid molecules. nih.gov

Another study describes the synthesis of indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide hybrids. nih.gov These complex molecules were designed by hybridizing active pharmacophores of known α-glucosidase inhibitors. The synthesis involved a click reaction between an alkyne derivative and an in situ generated azide from a corresponding N-phenyl-2-chloroacetamide. nih.gov

The versatility of this compound as a building block is further demonstrated in the synthesis of phthalimide/naphthalimide-containing 1,2,3-triazole hybrids, which have shown antimicrobial activity. bohrium.com

Research Findings on Triazole Synthesis from this compound

Several studies have detailed the reaction conditions and outcomes for the synthesis of 1,2,3-triazoles from this compound and its derivatives.

These studies highlight the robustness of the click chemistry approach for creating diverse molecular architectures based on the this compound scaffold. The resulting 1,2,3-triazole-containing compounds often exhibit interesting biological activities, validating the strategy of using triazoles as amide bond surrogates in the context of molecular hybridization. nih.govrkmmanr.orgresearchgate.net

Computational and Theoretical Investigations of 2 Azido N Phenylacetamide and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of 2-azido-N-phenylacetamide and its derivatives. These studies offer a detailed understanding of the molecule's fundamental characteristics.

Molecular Geometry Optimization

DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G(d) or 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in this compound and its derivatives. ias.ac.insci-hub.senih.govniscpr.res.in The optimization process yields crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's conformation.

For instance, in derivatives of this compound, the planarity of the acridone (B373769) ring, if present, can be assessed, with studies showing it may be slightly bent. ias.ac.in In the solid state, crystal structure analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide revealed two independent molecules in the asymmetric unit, primarily differing in the rotational orientation of the 2-azidoacetamido group. iucr.org The dihedral angle between the phenyl ring and the acetamide (B32628) group is a key parameter; for example, in one derivative, this angle was found to be 60.6 (4)° in one molecule and 61.4 (3)° in the other. iucr.org Similarly, the crystal structure of this compound itself shows two independent molecules with different conformations, particularly in the torsion angle of the azido (B1232118) group. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for this compound Derivatives

| Parameter | Molecule A | Molecule B | Reference |

|---|---|---|---|

| Torsion Angle (°) | |||

| O1—C9—N1—C1 | -6.3 (9) | 6.8 (8) | iucr.org |

| C9—C10—N2—N3 | -86.3 (7) | 86.6 (7) | iucr.org |

| N—N—C—C | -173.9 (2) | -102.7 (2) | researchgate.net |

| Dihedral Angle (°) | |||

| Phenyl ring & C1, N1, C9, O1 plane | 60.6 (4) | 61.4 (3) | iucr.org |

Note: Data is illustrative and based on findings for derivatives. Molecule A and B represent different independent molecules found in the crystal structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and electronic properties of this compound derivatives. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), indicates the molecule's kinetic stability and reactivity. tandfonline.com

A smaller HOMO-LUMO gap suggests higher reactivity and a greater potential for intramolecular charge transfer. For a series of acridone-1,2,3-triazole derivatives synthesized from this compound, DFT calculations revealed that the gap energies were similar across the series, suggesting that substituents had a negligible effect on this parameter. ias.ac.in In another study on novel benzimidazole-1,2,3-triazole hybrids, the HOMO-LUMO gap ranged from 3.23 to 4.60 eV. dp.tech The distribution of HOMO and LUMO orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. FMO analysis is also crucial in understanding cycloaddition reactions involving the azide (B81097) group. nih.gov

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| NMPOQA | - | - | 3.4841 | sci-hub.se |

| Benzimidazole-1,2,3-triazole hybrid (7b) | - | - | 3.23 | dp.tech |

| Benzimidazole-1,2,3-triazole hybrid (3) | - | - | 4.60 | dp.tech |

Note: Data is for derivatives of this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. sci-hub.setandfonline.com

For derivatives of this compound, MEP maps typically show negative potential (often colored red) around the oxygen atoms of the carbonyl group and the nitrogen atoms of the triazole ring (if formed from the azide). ias.ac.intandfonline.com These electron-rich areas are susceptible to electrophilic attack. Conversely, regions of positive potential (often colored blue) indicate electron-deficient areas prone to nucleophilic attack. tandfonline.com The MEP analysis helps in understanding the non-covalent interactions, such as hydrogen bonding, that govern the molecule's behavior in a biological environment. sci-hub.se

Chemical Reactivity Descriptors (e.g., Chemical Softness)

From the HOMO and LUMO energies obtained through DFT calculations, various global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and chemical softness (S). Chemical hardness is a measure of the molecule's resistance to change in its electron distribution, while chemical softness is the reciprocal of hardness and indicates a higher reactivity.

These descriptors are derived from the ionization potential (I ≈ -E_HOMO) and electron affinity (A ≈ -E_LUMO). A lower chemical hardness and higher chemical softness value generally correlate with greater reactivity. These parameters help in quantitatively comparing the reactivity of different derivatives of this compound. niscpr.res.in

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is extensively used to understand the potential biological activity of this compound derivatives by simulating their interaction with specific protein targets.

Ligand-Target Interactions

Molecular docking studies have been performed on various derivatives of this compound to explore their potential as antimicrobial or anticancer agents. bamu.ac.innih.gov These studies involve docking the synthesized compounds into the active site of a target enzyme, such as DNA gyrase or sterol 14α-demethylase (CYP51), to predict their binding affinity and interaction modes. bamu.ac.inimpactfactor.org

The results of these studies are often expressed as a docking score, which estimates the binding energy. A lower binding energy generally indicates a more stable ligand-receptor complex. The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. researchgate.nettandfonline.com For example, derivatives have been shown to form hydrogen bonds with key residues in the active site of microbial DNA gyrase. bamu.ac.in These computational predictions help to rationalize the observed in vitro biological activity and guide the design of more potent inhibitors. bamu.ac.in

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-azido-N-phenylacetamide by providing information about the chemical environment of its hydrogen and carbon atoms.

¹H NMR Analysis

The proton NMR (¹H NMR) spectrum of this compound exhibits characteristic signals corresponding to the different types of protons present in the molecule. In a typical spectrum recorded in a deuterated solvent like DMSO-d6, a singlet is observed for the amide proton (NH) in the range of δ 10.05–10.59 ppm. ias.ac.insemanticscholar.org The methylene (B1212753) protons (CH2) adjacent to the azido (B1232118) group and the carbonyl group appear as a singlet at approximately δ 4.30 ppm. rasayanjournal.co.in The aromatic protons of the phenyl ring typically resonate as a multiplet between δ 7.04 and 7.60 ppm. ias.ac.inrasayanjournal.co.in

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Amide (NH) | 10.05–10.59 | Singlet | ias.ac.insemanticscholar.org |

| Aromatic (Ar-H) | 7.04–7.60 | Multiplet | ias.ac.inrasayanjournal.co.in |

| Methylene (CH₂) | 4.30 | Singlet | rasayanjournal.co.in |

¹³C NMR Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides complementary information by detailing the carbon framework of the molecule. The carbonyl carbon (C=O) of the amide group is typically observed as a signal around δ 164.52–165.2 ppm. ias.ac.insemanticscholar.org The carbon atom of the methylene group (CH2) resonates at approximately δ 52.6 ppm. ias.ac.insemanticscholar.org The aromatic carbons of the phenyl ring show a series of signals in the region of δ 119.7–138.8 ppm. ias.ac.insemanticscholar.org

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Carbonyl (C=O) | 164.52–165.2 | ias.ac.insemanticscholar.org |

| Aromatic (Ar-C) | 119.7–138.8 | ias.ac.insemanticscholar.org |

| Methylene (CH₂) | 52.6 | ias.ac.insemanticscholar.org |

Advanced NMR Techniques

Advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional NMR (2D-NMR) like Heteronuclear Single Quantum Coherence (HSQC) can be employed for more detailed structural confirmation. DEPT experiments help in distinguishing between CH, CH₂, and CH₃ groups. For instance, a DEPT-135 experiment would show the methylene carbon as a positive signal, confirming its identity. ias.ac.in HSQC correlates the signals of directly bonded proton and carbon atoms, providing unambiguous assignments for the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The most prominent and characteristic absorption band is that of the azide (B81097) (N₃) group, which appears as a strong, sharp peak typically in the range of 2100-2160 cm⁻¹. The N-H stretching vibration of the amide group is observed as a band around 3263 cm⁻¹. rsc.org The carbonyl (C=O) stretching of the amide is found at approximately 1667-1670 cm⁻¹. rsc.orgrasayanjournal.co.in

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch (Amide) | ~3263 | rsc.org |

| Azide (N₃) Stretch | 2100–2160 | |

| Carbonyl (C=O) Stretch (Amide) | 1667–1670 | rsc.orgrasayanjournal.co.in |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, C₈H₈N₄O. researchgate.net The experimentally determined mass is compared with the calculated theoretical mass, and a close match confirms the identity and purity of the compound. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique extensively utilized for the characterization of this compound and its derivatives. This method is particularly valuable for determining the molecular weight of the compound with high accuracy, typically by detecting the protonated molecular ion [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. nih.govtandfonline.com High-Resolution Mass Spectrometry (HRMS) using an ESI source is frequently employed to confirm the elemental composition of the synthesized molecules, providing a precise mass that corroborates the expected chemical formula. rsc.orgrsc.orgresearchgate.net

In the analysis of reaction products derived from this compound, such as 1,2,3-triazoles, ESI-MS serves as a crucial tool for structural confirmation. For instance, the liquid chromatography-mass spectrometry (LCMS) analysis of 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-phenylacetamide, a product of a reaction involving the parent azide, identified the deprotonated molecule [M-H]⁺. acgpubs.org

Table 1: Representative ESI-MS Data for Compounds Derived from this compound

| Compound | Ionization Mode | Observed Ion | Calculated m/z | Found m/z | Reference |

| 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-phenylacetamide | ESI | [M-H]⁺ | 257.28 | 257.00 | acgpubs.org |

| (E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)-N-(4-methoxybenzyloxy) acrylamide (B121943) derivative | ESI | [M+Na]⁺ | 295.1171 | 295.1168 | nih.gov |

| 2-(4-((3,4-dihydroquinolin-1(2H)-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide | HRMS (ESI) | [M+H]⁺ | 375.21 | 375.2118 | tandfonline.com |

This table presents data for derivatives to illustrate the application of ESI-MS for this class of compounds.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. Unlike the softer ESI method, EI involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and a series of fragment ions. The resulting mass spectrum serves as a molecular fingerprint that can be used to elucidate the compound's structure.

While specific EI-MS data for this compound is not detailed in the provided sources, the technique has been applied to structurally related azido compounds. For example, the EI-MS analysis of 6-Azido-5H, 11H-isoindolo[2,1a]quinoline-5,11-dione showed a molecular ion peak (M⁺) at m/z 288, along with a prominent fragment at m/z 260, corresponding to the loss of a nitrogen molecule (N₂), a characteristic fragmentation of the azide group. clockss.org Further fragmentation leads to ions at m/z 234, 204, and 177, providing further structural confirmation. clockss.org The use of high-resolution EI-MS has also been noted for the characterization of related N-phenylacetamide derivatives. ias.ac.in

Chromatographic Techniques for Reaction Monitoring and Purification (e.g., TLC, Flash Chromatography)

Chromatographic methods are indispensable in the synthesis and purification of this compound and its derivatives.

Thin-Layer Chromatography (TLC)

TLC is routinely used to monitor the progress of chemical reactions in real-time. rsc.orgias.ac.in For instance, the conversion of 2-chloro-N-phenylacetamide to this compound via nucleophilic substitution with sodium azide is tracked by TLC. rsc.org The reaction's completion is determined by the disappearance of the starting material's spot and the appearance of the product's spot. acgpubs.org

Standard TLC analyses are performed on silica (B1680970) gel F254 pre-coated aluminum sheets. rsc.orgacgpubs.org Visualization of the separated compounds on the TLC plate is typically achieved by exposure to ultraviolet (UV) light at 254 nm or by using iodine vapor. rsc.org A more specific visualization method for organic azides involves a two-step chemical staining process: the plate is first dipped in a triphenylphosphine (B44618) solution to reduce the azide to an amine, and then treated with a ninhydrin (B49086) solution, which reacts with the newly formed amine to produce a distinctly colored spot. uw.edu.pl

Flash Chromatography

Following the completion of a reaction, flash column chromatography is the primary technique used for the purification of the crude product. nih.govias.ac.inias.ac.in Silica gel is the most common stationary phase for these purifications. rsc.orgias.ac.inias.ac.in The choice of mobile phase (eluent) is critical for achieving good separation.

Table 2: Examples of Chromatographic Systems for Purification

| Compound Type | Stationary Phase | Mobile Phase (Eluent System) | Reference |

| Azide Precursors | Silica Gel | 2% to 5% Ether in Hexanes | nih.gov |

| Acridone-triazole derivatives | Silica Gel | Hexane/Diethyl Ether | ias.ac.inias.ac.in |

| Ketoamide derivatives | Silica Gel | Hexanes/Ethyl Acetate (B1210297) (3:1 to 5:1) | rsc.org |

| Azido Esters | Silica Gel | 20% Ethyl Acetate in Hexanes | unc.edu |

| HDAC Inhibitors | Silica Gel | Methanol/Dichloromethane (B109758) (1.2:100 to 1.5:100) | nih.gov |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for elucidating the three-dimensional atomic arrangement of a molecule in its solid state. The crystal structure of this compound has been successfully determined, providing precise information on bond lengths, bond angles, and intermolecular interactions. researchgate.net

The analysis revealed that this compound crystallizes in the orthorhombic system with the space group P2₁2₁2₁. researchgate.net The asymmetric unit contains two independent molecules, which provides insight into the possible conformations the molecule can adopt in the solid state. researchgate.net Similar crystallographic studies have been performed on derivatives, such as 2-azido-N-(4-fluorophenyl)acetamide, which crystallizes in the monoclinic P2₁/c space group. researchgate.net These studies are crucial for understanding the molecule's conformation and the nature of non-covalent interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing. researchgate.net

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₈H₈N₄O | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| a (Å) | 5.8085 (13) | researchgate.net |

| b (Å) | 16.533 (4) | researchgate.net |

| c (Å) | 18.171 (4) | researchgate.net |

| V (ų) | 1745.0 (7) | researchgate.net |

| Z | 8 | researchgate.net |

| R-factor (Rgt(F)) | 0.0399 | researchgate.net |

| Temperature (K) | 296 (2) | researchgate.net |

Advanced Synthetic Approaches and Catalysis in the Chemistry of 2 Azido N Phenylacetamide

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 2-azido-N-phenylacetamide and its derivatives aims to reduce the environmental impact of chemical processes. This includes the use of safer solvents, minimizing waste, and improving energy efficiency.

A common and straightforward method for synthesizing this compound involves a two-step process. The first step is the chloroacetylation of an aniline (B41778) derivative, followed by a nucleophilic substitution with sodium azide (B81097). rsc.orgacgpubs.orgresearchgate.net This reaction is often carried out in solvents like toluene (B28343) or dimethylformamide (DMF). rsc.orgasianpubs.orgnih.gov Researchers have explored using greener solvents and reaction conditions to improve the environmental profile of this synthesis. For instance, some procedures aim to minimize the use of hazardous organic solvents by employing water or ionic liquids as reaction media. rsc.orgasianpubs.org

The synthesis of this compound derivatives can be achieved by reacting 2-chloro-N-phenylacetamide derivatives with sodium azide. asianpubs.org In some reported methods, this reaction is stirred at room temperature for 9-11 hours in DMF. asianpubs.org The completion of the reaction is monitored by thin-layer chromatography (TLC), and the product is isolated by pouring the reaction mixture into ice-cold water. asianpubs.org

Application of Non-Conventional Energy Sources (e.g., Ultrasound, Microwave)

To enhance reaction rates and yields, non-conventional energy sources like ultrasound and microwave irradiation have been successfully applied to the synthesis of derivatives of this compound.

Ultrasound irradiation has been shown to be a highly efficient method for the synthesis of 1,4-disubstituted-1,2,3-triazoles from 2-azido-N-phenylacetamides. rsc.orgnih.gov One study demonstrated that using ultrasound in combination with an ionic liquid medium, [Et3NH][OAc], and a Cu(OAc)2·H2O catalyst resulted in excellent yields (95%) of the desired triazole product in a significantly shorter reaction time compared to conventional stirring methods. rsc.orgnih.gov This method offers several advantages, including mild reaction conditions, minimal chemical waste, and operational simplicity. nih.gov

Microwave-assisted synthesis has also proven to be a valuable tool. In the synthesis of acridone-1,2,3-triazole derivatives, where this compound is a key reactant, microwave irradiation (at a maximum power of 200 W) led to higher yields in a shorter time frame compared to conventional heating. ias.ac.in For example, a cycloaddition reaction that yielded 55% of the product after 10 hours of conventional stirring at room temperature gave a 60% yield under microwave irradiation. ias.ac.in

Role of Ionic Liquids as Reaction Media and Catalysts

Ionic liquids (ILs) are gaining attention as environmentally friendly alternatives to volatile organic solvents in chemical synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds, make them excellent media for various reactions.

In the synthesis of 1,2,3-triazoles from 2-azido-N-phenylacetamides, the ionic liquid triethylammonium (B8662869) acetate (B1210297), [Et3NH][OAc], has been used as an effective reaction medium. rsc.org The use of [Et3NH][OAc] in combination with a copper catalyst under ultrasound irradiation has been shown to be a highly efficient and greener method, leading to excellent yields of the desired products. rsc.orgnih.gov This approach highlights the dual role of ionic liquids as both a solvent and a potential promoter of the reaction. The reusability of the ionic liquid further adds to the green credentials of this synthetic strategy. arabjchem.org

One-Pot Synthetic Strategies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating the intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction.

Several one-pot strategies have been developed for the synthesis of 1,2,3-triazole derivatives starting from compounds that can generate this compound in situ. One such method involves a three-component reaction of 2-chloro-N-phenylacetamide, sodium azide, and an active methylene (B1212753) ketone in the presence of a base. acgpubs.org This approach avoids the isolation of the potentially hazardous this compound intermediate. researchgate.net

Role of 2 Azido N Phenylacetamide in Chemical Biology and Advanced Materials Research

Precursor for Pharmacologically Relevant Scaffolds and Derivatives

2-Azido-N-phenylacetamide serves as a crucial starting material for the synthesis of a wide array of heterocyclic compounds, many of which are investigated for their potential pharmacological activities. evitachem.comiucr.org The typical synthesis of this compound derivatives involves a two-step process starting from an appropriate aniline (B41778). The aniline is first reacted with chloroacetyl chloride in a process called chloroacetylation. rsc.orgresearchgate.netnih.gov The resulting 2-chloro-N-phenylacetamide intermediate then undergoes a nucleophilic substitution reaction with sodium azide (B81097) to yield the final this compound product. rsc.orgresearchgate.netnih.govasianpubs.org

The azide functionality of this compound is particularly useful for constructing complex molecular architectures. One of the most prominent applications is in the Huisgen 1,3-dipolar cycloaddition, a key reaction in "click chemistry." nih.gov This reaction, often catalyzed by copper(I), allows for the efficient and specific joining of the azide group with terminal alkynes to form stable 1,4-disubstituted 1,2,3-triazole rings. rsc.orgias.ac.in These triazole-containing molecules are known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antitubercular, and anticancer properties. rsc.orgresearchgate.netnih.gov

Beyond triazoles, this compound can be transformed into other important heterocyclic systems through different cyclization strategies. For instance, under visible light and in the presence of N-bromosuccinimide, it can undergo cyclization to produce quinoxalin-2(1H)-ones or spiro[cyclohexene-1,2′-imidazol]-4′-ones. acs.org The specific product formed is dependent on the electronic nature of the substituents on the phenyl ring. acs.org Furthermore, it has been used to synthesize 1,2,3-triazoline (B1256620) derivatives by reaction with chalcones and to create novel thieno[2,3-d]pyrimidine (B153573) compounds, which have been evaluated for their antimicrobial efficacy. asianpubs.orgsphinxsai.com

The following table summarizes various pharmacologically relevant scaffolds synthesized from this compound and its derivatives.

| Derivative/Scaffold Synthesized | Reaction Type | Pharmacological Relevance/Application |

| 1,4-Disubstituted-1,2,3-triazoles | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Antifungal, antioxidant, antitubercular, anti-cancer, anti-inflammatory. rsc.orgresearchgate.netnih.gov |

| Quinoxalin-2(1H)-ones | Photoinduced/NBS-mediated cyclization | Heterocyclic scaffolds for drug discovery. acs.org |

| Spiro[cyclohexene-1,2′-imidazol]-4′-ones | Photoinduced/NBS-mediated cyclization | Heterocyclic scaffolds for drug discovery. acs.org |

| 1,2,3-Triazoline derivatives | Cycloaddition with chalcones | Antibacterial activity. sphinxsai.com |

| Thieno[2,3-d]pyrimidine derivatives | Multi-step synthesis | Antimicrobial activity. asianpubs.org |

| Acridone-1,2,3-triazole hybrids | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Antibacterial activity. ias.ac.in |

Application in Bioconjugation and Labeling Methodologies (e.g., Azidoacetamido-functionalized derivatives)

Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule such as a protein or nucleic acid, to create a new complex with combined functionalities. bionordika.nosigmaaldrich.com The azido (B1232118) group is a cornerstone of modern bioconjugation strategies due to its bioorthogonality—meaning it does not react with most functional groups found in biological systems, ensuring highly specific labeling. nih.gov

Derivatives featuring the azidoacetamido group are prime examples of tools used in these methodologies. The azide serves as a chemical "handle" for click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). bionordika.no This reaction allows an azidoacetamido-functionalized molecule to be covalently and efficiently attached to a biomolecule that has been modified to contain an alkyne group. researchgate.net This technique is widely used for:

Protein Labeling: Attaching fluorescent dyes, affinity tags, or other probes to proteins to study their function, location, and interactions within cells.